An In-depth Technical Guide to PIP-C-3-Azaspiro[5.5]undecane-boc: A Key PROTAC Linker
An In-depth Technical Guide to PIP-C-3-Azaspiro[5.5]undecane-boc: A Key PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIP-C-3-Azaspiro[5.5]undecane-boc, systematically named tert-butyl 4-((3-azaspiro[5.5]undecan-3-yl)carbonyl)piperidine-1-carboxylate, is a specialized chemical entity that has gained prominence as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule. This technical guide provides a comprehensive overview of the structure, stereochemistry, and available data for PIP-C-3-Azaspiro[5.5]undecane-boc.
Molecular Structure and Physicochemical Properties
The chemical structure of PIP-C-3-Azaspiro[5.5]undecane-boc is characterized by a central 3-azaspiro[5.5]undecane scaffold, where the nitrogen atom is acylated with a Boc-protected piperidine-4-carbonyl moiety. The spirocyclic nature of the undecane (B72203) core imparts a rigid, three-dimensional conformation, which can be advantageous in pre-organizing the PROTAC molecule for optimal binding to its target protein and E3 ligase.
Table 1: Physicochemical Properties of PIP-C-3-Azaspiro[5.5]undecane-boc
| Property | Value | Source |
| CAS Number | 3027978-51-1 | Commercial Supplier Data |
| Molecular Formula | C₂₀H₃₄N₂O₃ | Calculated |
| Molecular Weight | 351.53 g/mol | Commercial Supplier Data |
Stereochemistry
The 3-azaspiro[5.5]undecane core contains a spirocyclic carbon atom (C5), which is a stereocenter. Therefore, PIP-C-3-Azaspiro[5.5]undecane-boc can exist as a racemate or as individual enantiomers. The specific stereochemistry of the commercially available material is often not specified and would need to be determined by chiral analysis or through stereospecific synthesis. The piperidine (B6355638) ring is substituted at the 4-position, and while this position is not chiral, the overall conformation of the piperidine ring (chair, boat, or twist-boat) will be influenced by the bulky Boc group and the attachment to the spirocyclic core. The relative orientation of the substituents on the two rings will define diastereomeric forms if the spirocycle is chiral.
Synthesis and Experimental Protocols
A detailed, experimentally verified synthesis protocol for PIP-C-3-Azaspiro[5.5]undecane-boc is not publicly available. However, a plausible synthetic route can be devised based on standard organic chemistry principles, involving the coupling of two key building blocks: 3-azaspiro[5.5]undecane and N-Boc-piperidine-4-carboxylic acid.
Proposed Synthetic Workflow:
Experimental Protocol: General Amide Coupling Procedure
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Reagent Preparation: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
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Activation: Add a peptide coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the activated ester.
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Coupling Reaction: Add a solution of 3-azaspiro[5.5]undecane (1.0 equivalent) in the same solvent to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
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Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired PIP-C-3-Azaspiro[5.5]undecane-boc.
Application in PROTACs and Signaling Pathways
PIP-C-3-Azaspiro[5.5]undecane-boc serves as a rigid linker in the construction of PROTACs. The Boc-protected piperidine provides a handle for further functionalization, typically by deprotection of the Boc group to reveal a secondary amine, which can then be coupled to a warhead that binds the target protein. The 3-azaspiro[5.5]undecane nitrogen is typically attached to the E3 ligase-recruiting ligand.
The signaling pathways impacted by PROTACs incorporating this linker are determined by the target protein being degraded. For instance, if the PROTAC targets a kinase involved in a cancer signaling pathway, the degradation of that kinase will lead to the downregulation of that pathway.
Logical Relationship in PROTAC Assembly:
Conclusion
PIP-C-3-Azaspiro[5.5]undecane-boc is a valuable building block for the synthesis of PROTACs, offering a rigid scaffold that can favorably influence the properties of these emerging therapeutics. While detailed experimental data for this specific molecule is limited in the public domain, its structural features and plausible synthetic route provide a strong foundation for its application in drug discovery and development. Further research into its stereospecific synthesis and the biological activities of PROTACs incorporating this linker will undoubtedly continue to expand its utility in the field of targeted protein degradation.
